(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone
Description
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone: . This compound features a piperidin-1-yl group attached to a cyclopropylmethanone moiety, with a benzo[d][1,3]dioxol-5-yl group and a 1,3,4-oxadiazol-2-yl group incorporated into its structure.
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(11-3-4-11)21-7-1-2-13(9-21)17-20-19-16(25-17)12-5-6-14-15(8-12)24-10-23-14/h5-6,8,11,13H,1-4,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMZPSJQYAUDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group. This can be achieved through various methods, such as the cyclization of 1,3-benzodioxole-5-carboxylic acid. The subsequent steps involve the formation of the 1,3,4-oxadiazol-2-yl group, which can be synthesized through the reaction of hydrazine with carboxylic acids or their derivatives. The final step involves the coupling of the piperidin-1-yl group with the cyclopropylmethanone moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups within the compound.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate high antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives showed minimal inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus .
| Compound | MIC (nM) | Target Bacteria |
|---|---|---|
| 4e | 80 | Sarcina |
| 6c | 90 | Staphylococcus aureus |
These findings suggest that (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone could be a candidate for further development as an antibacterial agent.
Anticancer Potential
The structural features of the compound may also confer anticancer properties. Research into related oxadiazole derivatives has indicated their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific cellular pathways .
Organic Electronics
The unique electronic properties of compounds containing benzo[d][1,3]dioxole have led to their exploration in organic electronics. These compounds can serve as semiconductors or components in organic light-emitting diodes (OLEDs). Their ability to form stable thin films makes them suitable for use in electronic devices .
Case Study 1: Antibacterial Screening
A series of compounds synthesized from the benzo[d][1,3]dioxole framework were screened for antibacterial activity using the agar diffusion method. The study highlighted the effectiveness of these compounds against various bacterial strains and provided insights into structure-activity relationships that could inform future drug design .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with oxadiazole derivatives demonstrated significant reductions in cell viability compared to control groups. These studies utilized assays such as MTT and flow cytometry to assess apoptosis rates and cell cycle distribution .
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions may include binding to receptors or enzymes, leading to downstream effects within the cell.
Comparison with Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: : These compounds have been evaluated for their anticancer activity.
Novel benzodioxole derivatives: : These compounds have been studied for their COX inhibitory and cytotoxic properties.
Biological Activity
The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the oxadiazole and piperidine rings contributes to its chemical reactivity and potential interactions with biological targets.
Molecular Formula
- C : 19
- H : 18
- N : 4
- O : 3
Molecular Weight
- Molecular Weight : 350.36 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of benzo[d][1,3]dioxole have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often range from 80 to 110 nM against sensitive strains such as Staphylococcus aureus and Sarcina .
| Bacterial Strain | MIC (nM) |
|---|---|
| Staphylococcus aureus | 110 |
| Sarcina | 80 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 200 |
Anticancer Activity
The anticancer potential of similar compounds has also been explored. For example, derivatives with piperidine rings have shown promising results in inhibiting tumor growth in various cancer cell lines. In vivo studies demonstrated significant tumor suppression in mouse models when treated with compounds structurally related to the target compound .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Compounds like this may act as ligands for various receptors, influencing signaling pathways critical for cell survival and growth.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives based on the benzo[d][1,3]dioxole structure, which were screened for antibacterial activity against resistant strains. The most effective derivatives exhibited MIC values comparable to standard antibiotics .
- Anticancer Studies : Research conducted by Elancheran et al. demonstrated that similar piperidine-based compounds significantly inhibited prostate cancer cell lines with IC50 values around 12 µM . These findings suggest a need for further exploration into their mechanism of action and therapeutic potential.
Q & A
Basic: What are the common synthetic routes for preparing (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Formation of the 1,3,4-oxadiazole core : Start with a benzo[d][1,3]dioxol-5-yl-substituted carbohydrazide (e.g., compound 2 in ). React it with a cyclopropane carbonyl chloride under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to form the oxadiazole ring via cyclodehydration.
Piperidine functionalization : Introduce the piperidin-1-yl group using nucleophilic substitution or coupling reactions. For example, react the oxadiazole intermediate with a piperidine derivative in the presence of a base like triethylamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
